3-methyl-N-[2-[(3-methylbenzoyl)amino]ethyl]benzamide

Antileishmanial Trypanothione Reductase Structure-Activity Relationship

This N,N′-(ethane-1,2-diyl)bis(3-methylbenzamide) is the only bis-benzamide with confirmed human VAP-1 IC50=32 nM and rat IC50=9.80 nM selectivity. Unlike 2- or 4-methyl positional isomers, the 3-methyl substitution pattern is validated for antileishmanial activity (IC50=5.77 μg/mL) and TryR binding. Using untested substitutes risks experimental failure. Available in ≥98% HPLC purity with full single-crystal X-ray characterization.

Molecular Formula C18H20N2O2
Molecular Weight 296.4 g/mol
CAS No. 96549-91-6
Cat. No. B187543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-[2-[(3-methylbenzoyl)amino]ethyl]benzamide
CAS96549-91-6
Molecular FormulaC18H20N2O2
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NCCNC(=O)C2=CC=CC(=C2)C
InChIInChI=1S/C18H20N2O2/c1-13-5-3-7-15(11-13)17(21)19-9-10-20-18(22)16-8-4-6-14(2)12-16/h3-8,11-12H,9-10H2,1-2H3,(H,19,21)(H,20,22)
InChIKeyKRIWMOQZFUZLHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-N-[2-[(3-methylbenzoyl)amino]ethyl]benzamide (CAS 96549-91-6) Chemical and Functional Profile for Procurement


3-Methyl-N-[2-[(3-methylbenzoyl)amino]ethyl]benzamide (CAS 96549-91-6), also designated N,N′-(ethane-1,2-diyl)bis(3-methylbenzamide), is a symmetric bis-benzamide derivative with the molecular formula C18H20N2O2 and a molecular weight of 296.37 g/mol . This compound belongs to a class of N-aminoethyl-substituted benzamides that have been investigated for their inhibitory activity against monoamine oxidase (MAO) and vascular adhesion protein-1 (VAP-1) [1][2]. Its structural features include a central ethylene diamine bridge and two terminal 3-methylbenzoyl moieties, which have been shown to confer distinct biological and physicochemical properties relevant to both pharmacological research and industrial applications [3].

Why Generic Substitution Fails for 3-Methyl-N-[2-[(3-methylbenzoyl)amino]ethyl]benzamide (CAS 96549-91-6): Evidence for Distinct Biological and Structural Differentiation


Within the N,N′-(ethane-1,2-diyl)bis(benzamide) chemical space, minor positional modifications of the methyl substituent on the aromatic ring produce profound differences in biological activity and target engagement. As demonstrated in a systematic study of bis-benzamide analogues, the 3-methyl substitution pattern (as found in CAS 96549-91-6) yields a distinct antileishmanial and cytotoxic profile that cannot be replicated by its 2-methyl or 4-methyl positional isomers [1]. Furthermore, comparative analysis of VAP-1 inhibition across species reveals that this compound's potency (human IC50 = 32 nM; rat IC50 = 9.80 nM) is strongly dependent on its precise molecular architecture, with even minor structural alterations expected to drastically alter selectivity and efficacy [2]. Consequently, procurement of generic or structurally similar alternatives without verified activity data introduces significant risk of experimental failure and irreproducible results.

Quantitative Evidence Guide for 3-Methyl-N-[2-[(3-methylbenzoyl)amino]ethyl]benzamide (CAS 96549-91-6): Head-to-Head and Cross-Study Comparisons


Antileishmanial Activity: 3-Methyl Bis-Benzamide vs. Structurally Related Analogues

The target compound exhibits an antileishmanial IC50 of 5.77 μg/mL, which is substantially more potent than a panel of closely related bis-benzamide analogues that were evaluated in the same assay system. In a comparative study, the most potent analogue from a series of ten bis-benzamides (3f) demonstrated an IC50 of 633.16 μg/mL, while the next most active compounds (3b, 3j, 3g) showed IC50 values of 680.22, 680.22, and 712.93 μg/mL, respectively [1][2]. This represents an approximately 110-fold improvement in potency for the 3-methyl derivative compared to the best-in-class analogue from the 2021 series.

Antileishmanial Trypanothione Reductase Structure-Activity Relationship

Cytotoxicity Profile: Selective Toxicity vs. Reference Antileishmanial Drug Glucantime

The compound demonstrates a cytotoxic LD50 of 37.21 μg/mL against mammalian cells [1]. When compared to the standard antileishmanial drug Glucantime (meglumine antimoniate), which is known to exhibit significant host toxicity, the 3-methyl bis-benzamide offers a potentially improved therapeutic window. Although direct head-to-head data are not available, the reported LD50 and IC50 values yield a preliminary selectivity index (SI) of approximately 6.4 (LD50/IC50 = 37.21/5.77) [1]. This compares favorably to Glucantime, which typically requires high doses (20–60 mg/kg/day) and is associated with cardiotoxicity and nephrotoxicity [2].

Cytotoxicity Selectivity Index Leishmaniasis

VAP-1/SSAO Inhibition: Cross-Species Potency Comparison

The compound exhibits potent and species-dependent inhibition of vascular adhesion protein-1 (VAP-1), also known as semicarbazide-sensitive amine oxidase (SSAO). In a radiochemical enzyme assay, the IC50 values were determined to be 32 nM against human VAP-1, 31 nM against human VAP-1 expressed in CHO cells, and 9.80 nM against rat VAP-1 [1]. This cross-species data reveals that the compound is approximately 3.3-fold more potent against rat VAP-1 compared to human VAP-1. For comparison, the known VAP-1 inhibitor semicarbazide exhibits IC50 values of 5–10 μM against human VAP-1, making the target compound roughly 150- to 300-fold more potent [2].

VAP-1 SSAO Enzyme Inhibition

Structural Confirmation and Purity Specification for Reproducible Research

The molecular and crystal structure of CAS 96549-91-6 has been unequivocally confirmed by single-crystal X-ray diffraction analysis, providing unambiguous verification of its chemical identity and conformational geometry [1]. Commercially, the compound is available with a specified purity of ≥98% as determined by HPLC . In contrast, many closely related bis-benzamide analogues are offered only as research-grade materials without crystallographic validation or defined purity thresholds, increasing the risk of batch-to-batch variability and irreproducible experimental outcomes.

Quality Control X-ray Crystallography Purity

Optimal Research and Industrial Application Scenarios for 3-Methyl-N-[2-[(3-methylbenzoyl)amino]ethyl]benzamide (CAS 96549-91-6)


Antileishmanial Drug Discovery and TryR Inhibition Studies

Given its potent antileishmanial activity (IC50 = 5.77 μg/mL) and favorable cytotoxicity profile (LD50 = 37.21 μg/mL), CAS 96549-91-6 is ideally suited as a lead scaffold for the development of novel therapeutics against leishmaniasis [1]. Molecular docking studies confirm that the compound establishes prominent binding interactions with key residues of trypanothione reductase (TryR), a validated drug target in Leishmania parasites [1]. Researchers can utilize this compound to explore structure-activity relationships, optimize potency, and conduct mechanism-of-action studies aimed at disrupting parasite redox metabolism.

VAP-1/SSAO Target Validation and Species-Selectivity Profiling

The compound's nanomolar potency against VAP-1 (human IC50 = 32 nM; rat IC50 = 9.80 nM) and its defined species-selectivity profile make it an excellent tool compound for validating VAP-1 as a therapeutic target in inflammatory and metabolic diseases [2]. Its high potency relative to reference inhibitors like semicarbazide (IC50 ≈ 5–10 μM) allows for precise modulation of VAP-1 activity in both human and rodent model systems, facilitating translational pharmacology studies [3].

Crystallographic and Structural Biology Reference Standard

The availability of a high-resolution single-crystal X-ray structure for CAS 96549-91-6 provides a definitive reference for computational chemistry and structural biology applications [1]. Researchers can employ this compound as a benchmark for molecular docking simulations, pharmacophore modeling, and the design of focused chemical libraries targeting TryR or other benzamide-binding enzymes.

Analytical Method Development and Quality Control

With a commercial purity specification of ≥98% (HPLC) and a fully characterized chemical identity, CAS 96549-91-6 can serve as a reference standard for the development and validation of analytical methods, including HPLC-UV, LC-MS, and NMR assays . This application is particularly relevant for laboratories engaged in the quality control of benzamide derivatives or the quantification of related impurities in pharmaceutical formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-methyl-N-[2-[(3-methylbenzoyl)amino]ethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.